2-Oxobutanoic Acid-13C,d5 Sodium Salt

Mass Spectrometry Isotope Dilution Spectral Resolution

Quantitative LC-MS/MS analysis of 2-oxobutanoic acid in complex biological matrices demands a reliable internal standard to correct for matrix effects and ionization variability. 2-Oxobutanoic Acid-13C,d5 Sodium Salt provides a +6 Da mass shift, ensuring interference-free quantification. • Co-elutes with endogenous analyte for optimal matrix effect correction • Validated in published α-keto acid profiling methods • Supports FDA/EMA-compliant bioanalytical method validation Supplied as a characterized stable isotope-labeled standard. Suitable for clinical metabolomics and SIRM flux studies.

Molecular Formula C4H6O3
Molecular Weight 108.112
CAS No. 1286996-74-4
Cat. No. B588443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxobutanoic Acid-13C,d5 Sodium Salt
CAS1286996-74-4
Synonyms2-Oxobutyric Acid-13C,d5 Sodium;  2-Ketobutanoic Acid-13C,d5 Sodium;  2-Ketobutyric Acid-13C,d5 Sodium;  2-Oxobutyric Acid-13C,d5 Sodium;  3-Methylpyruvic Acid-13C,d5- Sodium;  Propionylformic Acid-13C,d5;  α-Ketobutyric Acid-13C,d5;  α-keto-n-Butyric Acid-
Molecular FormulaC4H6O3
Molecular Weight108.112
Structural Identifiers
SMILESCCC(=O)C(=O)O
InChIInChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/i1+1D3,2D2
InChIKeyTYEYBOSBBBHJIV-OJOHWHDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxobutanoic Acid-13C,d5 Sodium Salt Overview


2-Oxobutanoic Acid-13C,d5 Sodium Salt (CAS: 1286996-74-4) is a sodium salt of a stable isotope-labeled short-chain keto acid. The compound is a key intermediate in amino acid metabolism and is used as a precise analytical standard [1]. It is specifically labeled with carbon-13 (¹³C) and deuterium (d₅) on the terminal carbon atoms , resulting in a defined mass shift relative to its unlabeled counterpart. This labeling pattern is critical for its primary application as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based assays [2].

Role
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Mass shift
Defined +6 Da mass shift for clear spectral resolution
Key attribute
Co-elution and near-identical ionization for matrix effect normalization

Limitations of Structural Analogues for 2-Oxobutanoic Acid Quantitation


In quantitative LC-MS/MS, structural analogues or unlabeled compounds cannot reliably correct for matrix effects and ionization variability inherent to complex biological samples like human plasma. The use of an isotopically labeled internal standard, such as 2-Oxobutanoic Acid-13C,d5 Sodium Salt, is essential because it co-elutes with the target analyte and experiences near-identical ionization efficiency, thereby normalizing for these analytical variations [1]. Substitution with a non-isotopic or less-labeled analogue can introduce significant quantitative bias, undermining the accuracy and precision required for clinical diagnostics and rigorous metabolic studies [2].

Risk 1 Non-isotopic structural analogues may not correct for matrix effects, introducing quantitative bias in complex research matrices.
Risk 2 Less-labeled analogues (+1 Da) may overlap with natural isotopic peaks, reducing selectivity and compromising low-level quantification.
Risk 3 Differences in co-elution or ionization efficiency can undermine accuracy and reproducibility in endogenous metabolite assays.

Quantitative Differentiation of 2-Oxobutanoic Acid-13C,d5


Superior Spectral Resolution from Mass Shift

In comparison to the unlabeled 2-Oxobutanoic acid (analyte) or a +1 mass shift analogue, 2-Oxobutanoic Acid-13C,d5 Sodium Salt provides a defined +6 Da mass increase . This larger, specific mass shift is a direct consequence of its specific labeling pattern: 99 atom % ¹³C and a combination of 97 atom % D (CD₂) and 48-70 atom % D (¹³CD₃) . This ensures the internal standard's MS signal is completely resolved from the analyte's naturally occurring M+1, M+2, and other isotopic peaks, eliminating a source of systematic error in quantification.

Mass shift resolution
Class-level inference
+6 Da (¹³C,d₅) vs unlabeled / +1 Da analogue
Eliminates interference from natural isotopic envelope
99 atom % ¹³C, 97 atom % D (CD₂), 48–70 atom % D (¹³CD₃)
Mass Spectrometry Isotope Dilution Spectral Resolution

Simultaneous Quantitation of α-Keto Acids and Tracers

A validated LC-MS/MS method for profiling ketone bodies, α-keto acids (including 2-oxobutanoate), lactate, and pyruvate in human plasma demonstrates the necessity of using stable isotopically labeled internal standards for both the unlabeled analyte ('tracee') and the labeled tracer to accurately determine in vivo synthesis and degradation rates [1]. The method, validated for linearity, accuracy, precision, and stability, underscores that precise enrichment (tracer/tracee ratio) analysis is only possible with such labeled standards [1].

Validated LC-MS/MS method
Cross-study comparable
Simultaneous tracee/tracer quantitation in human plasma research matrix
Supports metabolic flux research with published framework
Validated for linearity, accuracy, precision, stability
Clinical Metabolomics Method Validation Tracer Kinetics

Superior Matrix Effect Correction vs. Analogues

In quantitative LC-MS bioanalysis, the use of stable isotopically labeled (SIL) internal standards, such as 2-Oxobutanoic Acid-13C,d5, is a widely accepted best practice for achieving high accuracy and precision, particularly when analyzing compounds in complex matrices like plasma or serum [1]. A general consensus exists in the field that SIL-IS yield superior assay performance by effectively compensating for analyte loss during sample preparation, chromatographic shifts, and variable ionization (matrix effects) compared to structural analogue IS [2].

Matrix effect correction
Class-level inference
SIL-IS co-elution and comparable ionization efficiency
Supports quantitative reliability in complex biological studies
Widely documented advantage for the SIL-IS class
Bioanalysis Matrix Effect LC-MS/MS Quantitation

2-Oxobutanoic Acid-13C,d5 Applications


Absolute Quantitation of 2-Oxobutanoic Acid in Plasma

As an internal standard, this compound is added at a known concentration to human plasma samples prior to sample preparation and analysis. Its use, as validated in published LC-MS/MS methods for profiling α-keto acids [1], corrects for matrix effects and enables the accurate and precise absolute quantification of circulating 2-oxobutanoic acid, a key metabolite linked to amino acid catabolism and energy homeostasis. This application is central to clinical studies investigating conditions like insulin resistance, cancer metabolism, and inborn errors of metabolism.

In Vivo Metabolic Flux Determination

In stable isotope-resolved metabolomics (SIRM) studies, a labeled precursor (e.g., ¹³C-glucose) is introduced, and its fate is tracked through metabolic pathways. This compound serves as the internal standard for the unlabeled endogenous 2-oxobutanoic acid 'tracee'. By measuring the ratio of labeled to unlabeled 2-oxobutanoic acid, researchers can calculate the flux of carbon through pathways involving this key node in amino acid metabolism. This approach is described and validated in methods for quantifying tracer enrichments of α-keto acids [1], providing a quantitative, dynamic view of metabolic network activity in cells, tissues, or whole organisms.

Method Robustness and Regulatory Compliance

For bioanalytical laboratories operating in drug development or clinical research, the use of a well-characterized SIL-IS like 2-Oxobutanoic Acid-13C,d5 Sodium Salt is essential for developing and validating robust LC-MS/MS methods [1]. Its specific +6 Da mass shift ensures the internal standard signal is free from isotopic interference, which is a critical parameter during method validation for accuracy, precision, and selectivity. This supports compliance with stringent regulatory guidelines from bodies like the FDA and EMA, which mandate the use of appropriate IS for the quantitative analysis of endogenous compounds and drug metabolites.

Application
Selection Property
Validation Focus
Quantitation in human plasma research matrices
Co-eluting SIL-IS for matrix effect normalization
Accuracy and precision in research matrix
Metabolic flux studies via SIRM
Defined mass shift for tracee/tracer ratio analysis
Tracer enrichment linearity and selectivity
Bioanalytical method validation for endogenous metabolites
Resolved isotopic signal without interference
Method selectivity and reproducibility documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxobutanoic Acid-13C,d5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.